Product packaging for 2,5-Bis(methylamino)terephthalic acid(Cat. No.:CAS No. 59736-61-7)

2,5-Bis(methylamino)terephthalic acid

Cat. No.: B12520515
CAS No.: 59736-61-7
M. Wt: 224.21 g/mol
InChI Key: XIOYWAMGEHSDMK-UHFFFAOYSA-N
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Description

2,5-Bis(methylamino)terephthalic acid (CAS 59736-61-7) is a high-purity (98%) organic compound with a molecular weight of 224.21 g/mol and the formula C₁₀H₁₂N₂O₄, serving as a versatile building block in advanced materials research . Its molecular structure, featuring both carboxylic acid and secondary amine functional groups on a rigid aromatic terephthalic acid core, allows it to act as a multifunctional ligand in coordination chemistry. Researchers utilize this compound to construct metal-organic frameworks (MOFs) with tunable porosity, which have promising applications in gas storage and chemical sensing . In polymer science, the bifunctional amine groups permit easy modification and incorporation into specialty polyamides, enhancing their thermal stability . Furthermore, the compound's rigid, conjugated structure and electron-donating amino groups make it a valuable intermediate in the synthesis of fluorescent dyes and optical brighteners . It is also suitable for designing pH-responsive materials, such as those explored for controlled drug delivery systems, leveraging its dual acidic and basic sites . This product is intended For Research Use Only. It requires storage at room temperature, protected from light and under an inert atmosphere .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12N2O4 B12520515 2,5-Bis(methylamino)terephthalic acid CAS No. 59736-61-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

59736-61-7

Molecular Formula

C10H12N2O4

Molecular Weight

224.21 g/mol

IUPAC Name

2,5-bis(methylamino)terephthalic acid

InChI

InChI=1S/C10H12N2O4/c1-11-7-3-6(10(15)16)8(12-2)4-5(7)9(13)14/h3-4,11-12H,1-2H3,(H,13,14)(H,15,16)

InChI Key

XIOYWAMGEHSDMK-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC(=C(C=C1C(=O)O)NC)C(=O)O

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies for 2,5 Bis Methylamino Terephthalic Acid

Established Synthetic Routes to Diaminoterephthalic Acid Precursors

The primary precursor to 2,5-bis(methylamino)terephthalic acid is 2,5-diaminoterephthalic acid. The synthesis of this diamino compound is a critical first stage, with several established methodologies.

Nitration and Reduction Pathways of Terephthalic Acid

A prevalent and well-documented method for synthesizing 2,5-diaminoterephthalic acid begins with terephthalic acid. This process involves a two-step electrophilic substitution and subsequent reduction sequence.

First, the terephthalic acid is subjected to nitration. This is typically achieved by treating it with a mixture of concentrated nitric acid and concentrated sulfuric acid. google.com The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then attacks the aromatic ring. Despite the deactivating effect of the two carboxylic acid groups, the reaction yields 2,5-dinitroterephthalic acid. researchgate.net

The second step is the reduction of the two nitro groups to amino groups. A variety of reducing agents can be employed for this transformation. Early methods utilized iron powder in the presence of an acid like hydrochloric acid, though this could lead to purification challenges due to the formation of iron sludge. researchgate.net More contemporary and efficient methods often use reducing agents such as tin(II) chloride dihydrate (SnCl₂·2H₂O) in hydrochloric acid, which can provide higher yields and a cleaner reaction profile.

A Chinese patent describes a specific method involving the nitration of terephthalic acid with concentrated nitric and sulfuric acids, followed by reduction to yield 2,5-diaminoterephthalic acid, emphasizing its utility as a monomer for polymers like polyamides and polyesters. google.com

Reaction Parameters for the Synthesis of 2,5-Dinitroterephthalic Acid

Parameter Value/Description Source
Starting Material Terephthalic acid google.com
Reagents Concentrated Nitric Acid (68%), Concentrated Sulfuric Acid (98%) google.com
Temperature 80–100°C google.com
Procedure Dropwise addition of a portion of the acids, reaction for 3-6h, followed by addition of the remaining acids and further reaction. google.com

| Product | 2,5-Dinitroterephthalic acid | google.com |

Alternative Amination Strategies for Aromatic Carboxylic Acids

Beyond the nitration-reduction pathway, other strategies exist for introducing amino groups onto aromatic rings bearing carboxylic acids.

One notable alternative is the Hofmann degradation of pyromellitic di-imide. rsc.org This reaction, when performed directly, yields a mixture of 4,6-diaminoisophthalic acid and 2,5-diaminoterephthalic acid. However, research has shown that conducting the degradation on copper or cobalt chelates of the pyromellitic di-imide, or in the presence of their respective metal salts, leads exclusively to the formation of 2,5-diaminoterephthalic acid. rsc.org

More modern approaches explore the direct reductive amination of carboxylic acids. rsc.org These methods are considered green and efficient, using ammonia (B1221849) and a reducing agent like H₂ in the presence of a catalyst to convert the carboxylic acid group into a primary amine. While less direct for synthesizing 2,5-diaminoterephthalic acid from terephthalic acid itself (as it would replace the carboxyl groups), this strategy is relevant for the broader field of aminating aromatic carboxylic acids. nih.gov A novel, catalyst-free method has also been demonstrated for the decarbonylative amination of carboxylic acids in water microdroplets, where hydroxyl radicals generated in situ facilitate the transformation of a benzoic acid to an aniline. chemistryviews.org

Specific Synthetic Approaches for N-Methylation and Derivatization of Amino Groups

Once the 2,5-diaminoterephthalic acid precursor is obtained, the next critical stage is the N-methylation of the primary amino groups to yield the final product, this compound.

Direct N-Alkylation Techniques

Direct N-methylation of aromatic amines presents a challenge due to the potential for overmethylation. The primary amine is often less nucleophilic than the resulting secondary (monomethylated) amine, leading to the formation of tertiary amines and even quaternary ammonium (B1175870) salts. acs.org

Despite this, several methods for direct N-methylation have been developed using various C1 sources:

Dimethyl carbonate: In the presence of a ruthenium catalyst and molecular hydrogen, dimethyl carbonate can serve as a green and non-toxic methylating agent for amines. rsc.org

Paraformaldehyde: Copper hydride (CuH) catalyzed reactions using paraformaldehyde and a silane (B1218182) reducing agent provide a highly efficient route to N-methylated products under mild conditions. nih.gov Other systems, such as Raney Ni or Pd/C, have also been used with paraformaldehyde, though sometimes requiring harsher conditions like high pressure and temperature. nih.gov

Methanol (B129727): Transition-metal-catalyzed N-methylation using methanol is an atom-economical approach where water is the only byproduct. nih.gov Ruthenium and iridium complexes have proven effective, often in the presence of a base. nih.gov

Lignin (B12514952): In an innovative approach, the methoxy (B1213986) groups present in lignin have been utilized as a methyl source for the N-methylation of anilines, catalyzed by lithium iodide in an ionic liquid. rsc.orgnih.gov

Comparison of N-Methylation Reagents for Amines

Methylating Agent Catalyst/Conditions Advantages Source
Dimethyl Carbonate Ru/Triphos complex, H₂ Green, non-toxic C1 source rsc.org
Paraformaldehyde (CAAC)CuH, PMHS Mild conditions, high efficiency nih.gov
Methanol (DPEPhos)RuCl₂PPh₃, Cs₂CO₃ Atom-economical, water is the only byproduct nih.gov

Protective Group Strategies in Methylamino Functionalization

To overcome the challenge of overmethylation and achieve selective mono-methylation, protective group strategies are often employed. This involves protecting the primary amine, performing the methylation on the nitrogen, and then removing the protecting group.

A common strategy involves the initial acylation of the amine. For instance, the amino group can be converted into a trifluoroacetamide (B147638) (Tfa) group. semanticscholar.org The resulting amide nitrogen is less nucleophilic, preventing further alkylation. Subsequent reduction of the amide or a different methylation strategy can be applied.

Another approach uses bulky protecting groups that can be readily attached and removed. The 5-chlorodibenzosuberane (Dbs-Cl) group has been used for the on-resin N-methylation of amino acids. google.com The bulky Dbs group is introduced, followed by methylation using formaldehyde (B43269) and a reducing agent, and then the Dbs group is cleaved under mild acidic conditions. google.com For anilines specifically, protection as N-TBS (tert-butyldimethylsilyl) derivatives has been described as a highly chemoselective method under mild conditions. rsc.org

Functional Group Interconversion and Further Derivatization of this compound

Functional group interconversion (FGI) refers to the transformation of one functional group into another. imperial.ac.uk For this compound, the primary sites for further derivatization are the two carboxylic acid groups and, to a lesser extent, the secondary amino groups.

The carboxylic acid moieties can undergo standard transformations. They can be converted to:

Esters: Reaction with alcohols under acidic conditions or via the acid chloride can produce dialkyl esters. The synthesis of dialkyl 2,5-diphenylamino-terephthalate is a known process. google.com Derivatives like 2,5-bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)terephthalic acid have also been synthesized, highlighting the versatility of the carboxyl groups. bldpharm.com

Amides: Reaction with amines, often after activation of the carboxylic acid (e.g., by converting to an acid chloride with thionyl chloride), can form amides. google.com

Acid Chlorides: Treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) can convert the carboxylic acids to the more reactive terephthaloyl chloride derivatives. researchgate.net

These derivatizations are crucial for polymerization reactions. The di-acid, di-ester, or di-acid chloride can serve as a monomer to be reacted with a suitable co-monomer (like a diamine or a diol) to produce polyesters, polyamides, or other polymers. The parent compound, 2,5-diaminoterephthalic acid, is a known linker for creating metal-organic frameworks (MOFs), where the carboxylate groups coordinate to metal centers. chemicalbook.comrsc.org It is anticipated that this compound could be used similarly.

Further reaction at the N-methylamino group is also possible, though it is less nucleophilic than a primary amine. It can still participate in reactions, for example, to form derivatives used in the synthesis of complex molecules like quinacridone (B94251) pigments, where related N-aryl-substituted diaminoterephthalic acids are important intermediates. google.com

Chemical Modifications of Carboxylic Acid Moieties

The structure of this compound features two carboxylic acid groups, which are prime sites for chemical modification. These modifications are crucial for synthesizing more complex molecules, polymers, and other functional materials. The primary reactions involving these carboxylic acid groups are condensation reactions, such as esterification and amidation. smolecule.com

Esterification: The conversion of the carboxylic acid groups to esters is a common modification. This is typically achieved by reacting the compound with an alcohol in the presence of an acid catalyst or by using an organo-titanium catalyst. google.com For instance, the production of terephthalate (B1205515) di-esters from terephthalic acid involves reacting it with a C6-C10 alcohol. google.com This same principle applies to this compound, which can be reacted with various alcohols to produce the corresponding di-esters. These ester derivatives can exhibit different solubility, reactivity, and physical properties compared to the parent acid, making them useful as intermediates in the synthesis of polymers and other organic materials. google.com The reverse reaction, saponification, can be used to convert the ester back to the carboxylic acid by treatment with a base like sodium hydroxide. google.com

Amidation: The carboxylic acid groups can also be converted into amides through reactions with primary or secondary amines. Direct amidation of carboxylic acids can be challenging but can be facilitated by specific catalysts. Boronic acid derivatives, such as 5-methoxy-2-iodophenylboronic acid (MIBA), have been shown to be effective catalysts for the direct formation of amide bonds under relatively mild conditions. researchgate.net This method allows for the coupling of carboxylic acids with various amines to form amide products in high yields. researchgate.net Such modifications are fundamental in the synthesis of polyamides and other complex molecules where an amide linkage is required. google.com

The table below summarizes the key chemical modifications for the carboxylic acid moieties of this compound.

Table 1: Summary of Carboxylic Acid Moiety Modifications

Reaction Type Reagents/Catalysts Product Significance
Esterification Alcohol (e.g., C6-C10), Organo-titanium catalyst, Acid catalyst Di-ester Alters solubility and reactivity; Intermediate for polymers. google.com
Amidation Primary/Secondary Amines, Boronic acid catalyst (e.g., MIBA) Di-amide Forms robust amide linkages; Synthesis of polyamides. researchgate.netgoogle.com
Saponification Base (e.g., Sodium Hydroxide), Water Dicarboxylic acid (from di-ester) Reverses esterification to regenerate the parent acid. google.com

Derivatization for Analytical and Structural Elucidation

To analyze and fully characterize the structure of this compound, various analytical techniques are employed. Derivatization, the process of chemically modifying a compound to make it more suitable for a specific analytical method, is a key strategy, particularly for mass spectrometry.

The functional groups of the molecule—the secondary amines and carboxylic acids—can be targeted for derivatization. For mass spectrometry analysis, derivatization is often used to enhance ionization efficiency and produce specific fragmentation patterns, which aids in identification and quantification. mdpi.com Reagents that specifically target primary or secondary amine groups are particularly useful. While many reagents are designed for primary amines, similar chemistry can be applied to secondary amines. mdpi.com

Examples of derivatization reagents include those that introduce a charged or easily ionizable moiety onto the target molecule. Reagents like 2,4,6-trimethylpyrylium tetrafluoroborate (B81430) (TMPy) and 4-(anthracen-9-yl)-2-fluoro-1-methylpyridin-1-ium iodide (FMP-10) react with amine groups to improve detection in positive ion mode mass spectrometry. mdpi.com The choice of reagent can be critical, as steric hindrance can affect the reaction efficiency. mdpi.com

Beyond derivatization for mass spectrometry, a combination of standard spectroscopic and chromatographic methods is essential for full structural elucidation and purity assessment.

Common Analytical Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, which is crucial for confirming the molecular structure. researchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy: This technique is used to identify the characteristic vibrations of the functional groups present in the molecule, such as the C=O of the carboxylic acid and the N-H of the methylamino group. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compound and can be coupled with a mass spectrometer (LC-MS) for comprehensive analysis. researchgate.net

Elemental Analysis: This method provides the percentage composition of elements (carbon, hydrogen, nitrogen, oxygen), which is used to confirm the empirical formula of the synthesized compound. mdpi.com

The table below outlines the common techniques used for the analysis and structural elucidation of this compound.

Table 2: Analytical and Structural Elucidation Techniques

Technique Purpose Information Obtained
Derivatization for Mass Spectrometry Enhance ionization and fragmentation Improved detection (S/N ratio), specific fragment ions for identification. mdpi.com
NMR Spectroscopy (¹H, ¹³C) Structural confirmation Detailed molecular structure, chemical environment of atoms. researchgate.net
FTIR Spectroscopy Functional group identification Presence of key bonds (C=O, N-H, O-H). researchgate.net
HPLC Purity assessment and separation Quantifies purity and separates from impurities. researchgate.net
Elemental Analysis Empirical formula determination Percentage composition of C, H, N, O. mdpi.com

Molecular Structure, Conformational Analysis, and Electronic Properties of 2,5 Bis Methylamino Terephthalic Acid

Theoretical Investigations of Molecular Geometry and Stability

Theoretical and computational chemistry provide powerful tools for understanding the three-dimensional structure and relative stability of different conformations of 2,5-Bis(methylamino)terephthalic acid. These methods allow for the elucidation of geometric parameters and the energetic landscape of the molecule.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. For this compound, DFT calculations are instrumental in determining its most stable geometric configuration. By employing a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)), the geometry of the molecule can be optimized to find the lowest energy structure. researchgate.net

These calculations provide detailed information on bond lengths, bond angles, and dihedral angles. For instance, a DFT optimization would yield the precise lengths of the C-N bonds of the methylamino groups, the C=O and C-O bonds of the carboxylic acid groups, and the various C-C bonds within the aromatic ring. The planarity of the benzene (B151609) ring and the orientation of the substituent groups relative to the ring are also determined.

Table 1: Illustrative Optimized Geometric Parameters of this compound from a Hypothetical DFT Calculation

ParameterBond/AngleCalculated Value
Bond LengthC-N (methylamino)~1.38 Å
C=O (carboxylic)~1.22 Å
C-O (carboxylic)~1.35 Å
N-H (methylamino)~1.01 Å
O-H (carboxylic)~0.97 Å
Bond AngleC-N-C (methylamino)~120°
O=C-O (carboxylic)~123°
Dihedral AngleC-C-N-C (amino group twist)~0-20°
C-C-C=O (carboxyl group twist)~0-30°

Note: The values presented in this table are illustrative and represent typical outcomes of DFT calculations for similar organic molecules. They are not based on a published experimental or computational study of this compound.

A key feature influencing the conformational preference is the potential for intramolecular hydrogen bonding. mdpi.commdpi.com A hydrogen bond can form between the hydrogen atom of a methylamino group and the carbonyl oxygen of an adjacent carboxylic acid group (N-H···O=C). Similarly, a hydrogen bond can exist between the hydrogen of a carboxylic acid group and the nitrogen of a neighboring methylamino group (O-H···N). The formation of these intramolecular hydrogen bonds can lead to a more planar and rigid molecular structure, which in turn affects the crystal packing and electronic properties. nih.gov The relative energies of different conformers (with and without intramolecular hydrogen bonds) can be calculated to determine the most stable arrangement.

Analysis of Electronic Structure and Frontier Molecular Orbitals

The arrangement of electrons within a molecule dictates its reactivity and optical properties. For this compound, the electronic structure is characterized by the interaction between the π-system of the benzene ring and the lone pairs of the nitrogen and oxygen atoms.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the electronic behavior of a molecule. irjweb.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical reactivity and kinetic stability. irjweb.comnih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich portions of the molecule, which include the methylamino groups and the benzene ring. The electron-donating nature of the methylamino groups raises the energy of the HOMO. Conversely, the LUMO is anticipated to be centered on the electron-withdrawing carboxylic acid groups and the aromatic ring. The energy of the HOMO, LUMO, and their gap can be quantitatively determined using DFT calculations. nih.govcapes.gov.br

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound from a Hypothetical DFT Calculation

Molecular OrbitalEnergy (eV)Primary Localization
HOMO-5.8Methylamino groups, Benzene ring
LUMO-2.1Carboxylic acid groups, Benzene ring
HOMO-LUMO Gap3.7-

Note: These values are for illustrative purposes and are typical for organic molecules of this type. They are not from a specific study on this compound.

The distribution of electron density within this compound is non-uniform due to the presence of atoms with different electronegativities. A Natural Bond Orbital (NBO) analysis can be performed to quantify the charge on each atom. capes.gov.br This analysis reveals the partial positive and negative charges on different parts of the molecule. The nitrogen atoms of the methylamino groups and the oxygen atoms of the carboxylic acid groups are expected to carry partial negative charges, while the hydrogen atoms and the carbon atoms bonded to these heteroatoms will have partial positive charges.

The conjugated system of the benzene ring allows for the delocalization of π-electrons across the molecule. This delocalization is enhanced by the interaction with the p-orbitals of the nitrogen atoms in the methylamino groups and the carbonyl groups. This electronic delocalization contributes to the stability of the molecule and influences its absorption of light and other electronic properties.

Quantum Chemical Parameters Correlating with Molecular Interactions

From the energies of the HOMO and LUMO, several quantum chemical parameters can be calculated to describe the global reactivity of this compound. irjweb.comnih.gov These parameters provide a quantitative measure of the molecule's tendency to interact with other chemical species.

Ionization Potential (I): Approximated as -EHOMO, it represents the energy required to remove an electron.

Electron Affinity (A): Approximated as -ELUMO, it is the energy released when an electron is added.

Electronegativity (χ): Calculated as (I + A) / 2, it measures the molecule's ability to attract electrons.

Chemical Hardness (η): Calculated as (I - A) / 2, it indicates the resistance to change in electron distribution. A larger HOMO-LUMO gap corresponds to greater hardness. irjweb.com

Electrophilicity Index (ω): Calculated as χ² / (2η), it quantifies the ability of the molecule to act as an electrophile.

These parameters are valuable for predicting how this compound will behave in various chemical environments and in the formation of larger molecular assemblies or materials.

Coordination Chemistry and Supramolecular Assembly Involving 2,5 Bis Methylamino Terephthalic Acid

Ligand Design Principles and Coordination Modes of 2,5-Bis(methylamino)terephthalic acid

The design of ligands is a critical aspect of constructing functional coordination polymers and MOFs. The specific arrangement of coordinating groups on a ligand dictates the geometry and connectivity of the resulting framework. In the case of this compound, the interplay between its carboxylate and methylamino groups defines its role as a multitopic linker.

This compound offers two primary types of coordination sites: the hard carboxylate (COO⁻) groups and the softer amine (NHCH₃) groups. The carboxylate groups are the principal binding sites for metal ions, capable of adopting various coordination modes, including monodentate, bidentate chelating, and bridging fashions. This versatility allows for the formation of diverse structural motifs, from simple dimers to extended one-, two-, or three-dimensional networks. researchgate.net

The methylamino substituents significantly influence the coordination behavior and the resulting architecture of the frameworks. These groups affect the electronic properties of the ligand, altering its Brønsted acid-base characteristics, solubility, and thermal stability, all of which are critical factors in MOF synthesis. acs.org

Formation of Metal-Organic Frameworks (MOFs) and Coordination Polymers

The self-assembly of metal ions and organic linkers like this compound leads to the formation of crystalline materials known as Metal-Organic Frameworks (MOFs) or coordination polymers. researchgate.netmdpi.com These materials are distinguished by their high porosity, large surface areas, and tunable structures.

Hydrothermal and solvothermal methods are the most common synthetic routes for producing crystalline MOFs from ligands such as this compound. rsc.orgacs.org These techniques involve reacting the organic linker with a metal salt in a solvent, such as N,N-dimethylformamide (DMF), inside a sealed vessel (e.g., a Teflon-lined autoclave) and heating it to temperatures typically ranging from 100 to 220 °C. rsc.orgrsc.org The elevated temperature and pressure facilitate the dissolution of the precursors and promote the growth of high-quality crystals. rsc.org

The choice of solvent, temperature, reaction time, and the use of modulators or bases can significantly impact the final product's structure and properties. nih.gov For instance, bases are often added to deprotonate the carboxylic acid groups, facilitating coordination with the metal centers. nih.gov The synthesis of amino-functionalized MOFs can be challenging because the functional groups may not be compatible with the required reaction conditions, necessitating careful optimization of the synthetic parameters. acs.org

Table 1: Examples of Solvothermal/Hydrothermal Synthesis Conditions for Amino-Functionalized MOFs
MOF NameMetal SourceLigandSolventTemperature (°C)TimeReference
Mg-ABDCMg(NO₃)₂·6H₂O2-aminoterephthalic acidDMF12024h rsc.org
Co-ABDCCo(NO₃)₂·6H₂O2-aminoterephthalic acidDMF12024h rsc.org
Sr-ABDCSr(NO₃)₂2-aminoterephthalic acidDMF12024h rsc.org
UiO-66(NH₂)ZrCl₄2-aminoterephthalic acidDMF12024h researchgate.netresearchgate.net
MIL-101(Cr)-NH₂Cr(NO₃)₃·9H₂O2-aminoterephthalic acidWater2208h acs.org

The topology of a MOF describes the underlying network of its structure, abstracting the metal clusters as nodes and the organic linkers as connecting rods. rsc.orgyoutube.com This topological approach is fundamental to understanding and classifying the vast number of MOF structures and for designing new frameworks with desired connectivity. rsc.orgresearchgate.netbohrium.com

The use of this compound and its analogs can lead to a variety of framework architectures. For example, MOFs synthesized with 2-aminoterephthalic acid have exhibited both two-dimensional layered structures and three-dimensional frameworks, depending on the metal ion used. rsc.org A well-known example is the UiO-66 family, which can be functionalized with amino groups. The parent UiO-66 structure is based on hexanuclear zirconium clusters [Zr₆O₄(OH)₄] connected by twelve terephthalate (B1205515) linkers, resulting in a highly stable framework with a characteristic fcu topology. nih.govresearchgate.net The introduction of amino groups on the linker can modify the properties of the framework without altering its underlying topology. nih.gov

To further expand the structural diversity of MOFs, auxiliary ligands are often introduced during synthesis. rsc.orghkmu.edu.hkrsc.org These are typically N-donor ligands, such as bipyridines or imidazoles, that coordinate to the metal centers along with the primary carboxylate linker. rsc.orgrsc.org

Auxiliary ligands can play several roles in the construction of the final framework. They can act as "pillars" that connect 2D layers into 3D frameworks, serve as templates that direct the formation of a specific network, or simply fill space within the structure. rsc.orghkmu.edu.hk The use of these co-ligands can influence the dimensionality, topology, and pore environment of the resulting MOF. For instance, the combination of a tricarboxylate ligand with various dipyridyl linkers has led to the formation of diverse architectures, including 3D pillar-layer structures and complex 3D networks, demonstrating the power of this strategy in crystal engineering. rsc.orghkmu.edu.hk

Supramolecular Interactions and Crystal Engineering

Crystal engineering is a subfield of supramolecular chemistry that focuses on the design and synthesis of solid-state structures with desired properties. This is achieved by understanding and controlling the intermolecular interactions that dictate the packing of molecules in a crystal lattice. For this compound, the key interactions at play are hydrogen bonding and π-π stacking.

The structure of this compound features both carboxylic acid groups and secondary amine functionalities, making it an excellent candidate for forming extensive hydrogen-bonding networks. The carboxylic acid groups can act as both hydrogen bond donors (the hydroxyl proton) and acceptors (the carbonyl oxygen). This often leads to the formation of robust, dimeric synthons between carboxylic acid moieties.

In addition to hydrogen bonding, π-π stacking interactions are a significant force in the assembly of aromatic molecules like this compound. nih.gov The electron-rich benzene (B151609) ring can interact with the rings of adjacent molecules through these non-covalent interactions. The geometry of this stacking can be influenced by the substituents on the ring. The methylamino groups, being electron-donating, can affect the electron density of the aromatic ring and thus the nature of the π-π stacking. Common stacking motifs include face-to-face and offset arrangements, and the specific conformation adopted will depend on a delicate balance of attractive and repulsive forces to maximize interaction strength. nih.gov The relative positioning of substituents on the aromatic ring has been shown to have a profound impact on the strength of these π-π stacking interactions. researchgate.net

Interaction TypePotential Donor/Acceptor GroupsResulting Supramolecular Motifs
Hydrogen Bonding Carboxylic Acid (-COOH), Methylamino (-NH(CH₃))Dimeric synthons, chains, sheets
π-π Stacking Benzene RingStacked columns, offset packing

The design and control of self-assembly processes involving this compound rely on the principles of molecular recognition and the manipulation of environmental factors. By carefully selecting co-crystallizing agents or "tectons" that have complementary hydrogen bonding sites, it is possible to guide the assembly towards specific, pre-determined architectures. For example, co-crystallization with molecules that are strong hydrogen bond acceptors could favor interactions with the methylamino N-H donors, leading to different packing arrangements than those seen in the pure compound.

Solvent choice is another critical parameter in controlling the self-assembly process. The polarity of the solvent can influence the strength of hydrogen bonds and the solubility of the compound, thereby affecting the kinetics and thermodynamics of crystal growth. In some cases, solvent molecules can even be incorporated into the crystal structure, further modifying the supramolecular network.

Temperature and concentration are also key variables. The evaporation rate of the solvent, for instance, can determine whether the system reaches thermodynamic equilibrium, leading to well-ordered crystals, or if it becomes kinetically trapped in a metastable state. The self-assembly of terephthalic acid with melamine (B1676169) into microwires upon slow evaporation of a water solution is a clear example of how experimental conditions can direct the formation of specific microstructures. mdpi.comresearchgate.net By fine-tuning these parameters, it is possible to exert a degree of control over the resulting solid-state structure and, consequently, its physical and chemical properties.

Spectroscopic Characterization and Advanced Analytical Elucidation of 2,5 Bis Methylamino Terephthalic Acid and Its Assemblies

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is fundamental for identifying the various functional groups within the 2,5-bis(methylamino)terephthalic acid molecule by probing their characteristic vibrational modes.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. While specific spectra for this compound are not widely published, the expected absorption bands can be inferred from its structural components and data from the parent compound, terephthalic acid.

The FT-IR spectrum of terephthalic acid displays several characteristic peaks, including a strong absorption from the C=O stretch of the carboxylic acid group around 1681 cm⁻¹. researchgate.net Additionally, bending vibrations for the O-H of the carboxyl groups are observed near 1423 cm⁻¹ and 937 cm⁻¹, while C-H stretching from the aromatic ring appears around 784 cm⁻¹. researchgate.net

For this compound, the spectrum would be expected to retain the key features of the terephthalic acid backbone but with additional bands corresponding to the methylamino substituents. These would include:

N-H Stretching: Moderate to sharp bands typically found in the 3300-3500 cm⁻¹ region, indicative of the secondary amine.

N-H Bending: A band in the 1550-1650 cm⁻¹ range, which may overlap with aromatic C=C stretching vibrations.

C-N Stretching: Aromatic amine C-N stretching vibrations are expected in the 1250–1350 cm⁻¹ region.

C-H Stretching: Both aromatic and aliphatic (from the methyl groups) C-H stretching vibrations would be present, typically between 2850 and 3100 cm⁻¹.

The electronic influence of the electron-donating methylamino groups may cause shifts in the position and intensity of the carboxylic acid's C=O and O-H absorption bands compared to unsubstituted terephthalic acid.

Table 1: Predicted FT-IR Vibrational Frequencies for this compound

Functional Group Predicted Wavenumber (cm⁻¹) Vibration Type
N-H (Amine) 3300 - 3500 Stretching
O-H (Carboxylic Acid) 2500 - 3300 (broad) Stretching
C-H (Aromatic) 3000 - 3100 Stretching
C-H (Methyl) 2850 - 2970 Stretching
C=O (Carboxylic Acid) 1680 - 1710 Stretching
C=C (Aromatic) 1500 - 1600 Stretching
N-H (Amine) 1550 - 1650 Bending
C-N (Aromatic Amine) 1250 - 1350 Stretching

Raman Spectroscopy Applications

Studies on the parent terephthalic acid have utilized Raman spectroscopy to investigate proton dynamics and hydrogen bonding at various temperatures. researchgate.netnih.gov The technique can effectively probe the low-frequency vibrations associated with hydrogen bonds and crystal lattice modes. nih.gov For this compound, Raman spectroscopy could be applied to:

Analyze the impact of the methylamino substituents on the aromatic ring's vibrational modes.

Study intermolecular and intramolecular hydrogen bonding, including N-H···O interactions. researchgate.net

Characterize the structural and phase transitions of its crystalline assemblies.

The combination of IR and Raman data can provide a more complete vibrational profile, as some modes may be strong in one technique and weak or silent in the other. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is the most definitive method for elucidating the precise molecular structure of an organic compound in solution. Analysis of both proton (¹H) and carbon-13 (¹³C) spectra allows for the mapping of the carbon-hydrogen framework.

Proton (¹H) NMR and Carbon-13 (¹³C) NMR Analysis

Proton (¹H) NMR:

Carboxylic Acid Protons (-COOH): A highly deshielded singlet is expected, likely appearing above 10 ppm. This peak is often broad and its signal can be exchanged upon addition of D₂O.

Amine Protons (-NH-): A signal whose chemical shift is dependent on solvent, temperature, and concentration. It may appear as a broad singlet.

Aromatic Protons (-ArH): The two protons on the benzene (B151609) ring are chemically equivalent and should produce a single singlet. The electron-donating nature of the amino groups would shift this signal upfield compared to the aromatic protons of terephthalic acid (which appear around 8.1 ppm in DMSO-d₆). rsc.org

Methyl Protons (-CH₃): The two methyl groups are equivalent and should give rise to a single singlet, expected in the range of 2.8-3.2 ppm. A similar compound, 2,5-dichloro-3,6-bis-methylamino- researchgate.netnih.govbenzoquinone, shows a methyl proton signal at 3.11 ppm. researchgate.net

Carbon-13 (¹³C) NMR:

Carboxylic Carbons (-COOH): A signal in the downfield region, typically 165-175 ppm.

Aromatic Carbons: Three distinct signals are expected for the aromatic carbons due to symmetry: one for the carbons bearing the carboxyl groups (C-COOH), one for the carbons bearing the methylamino groups (C-NHCH₃), and one for the carbons bearing the hydrogen atoms (C-H).

Methyl Carbons (-CH₃): A single upfield signal for the equivalent methyl carbons, likely around 30-35 ppm. The methyl carbon in 2,5-dichloro-3,6-bis-methylamino- researchgate.netnih.govbenzoquinone appears at 31.8 ppm. researchgate.net

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Nucleus Group Predicted Chemical Shift (δ, ppm) Multiplicity
¹H -COOH > 10 Singlet (broad)
¹H -NH- Variable Singlet (broad)
¹H Ar-H 7.0 - 7.5 Singlet
¹H -CH₃ 2.8 - 3.2 Singlet
¹³C -COOH 165 - 175 Singlet
¹³C Ar-C-NH 145 - 155 Singlet
¹³C Ar-C-COOH 120 - 130 Singlet
¹³C Ar-C-H 110 - 120 Singlet

Advanced NMR Techniques for Stereochemical Insights

While 1D NMR is sufficient for basic structural confirmation, 2D NMR techniques offer deeper insights by revealing correlations between nuclei. ipb.pt

COSY (Correlation Spectroscopy): This experiment would verify any scalar couplings between protons. For instance, it could show a correlation between the -NH proton and the -CH₃ protons if J-coupling is present.

HSQC/HETCOR (Heteronuclear Single Quantum Coherence): This technique correlates directly attached ¹H and ¹³C nuclei. It would be used to unambiguously assign the signals for the aromatic C-H and the methyl C-H groups.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals correlations between protons and carbons over two or three bonds. It is invaluable for confirming the connectivity of the entire molecular framework, for example, by showing correlations from the methyl protons to the aromatic carbon to which the nitrogen is attached (C-NHCH₃).

NOESY/ROESY (Nuclear/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close in space, not just through bonds. ipb.pt For assemblies of this compound, NOESY could provide information on intermolecular packing and the spatial arrangement of neighboring molecules.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, specifically UV-Visible absorption and fluorescence (emission) spectroscopy, provides information about the electronic transitions within the molecule. The chromophore of this compound consists of a benzene ring substituted with two electron-donating amino groups and two electron-withdrawing carboxylic acid groups.

This "push-pull" substitution pattern is expected to create an extended π-conjugated system and lower the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Consequently, the molecule is predicted to absorb light at longer wavelengths (a bathochromic or red shift) compared to unsubstituted terephthalic acid. The absorption maxima are likely to fall in the near-UV or visible region of the electromagnetic spectrum.

Furthermore, molecules with such intramolecular charge-transfer (ICT) character often exhibit fluorescence. Upon excitation with light of an appropriate wavelength, this compound and its assemblies may emit light at a longer wavelength (a Stokes shift). The emission properties, including quantum yield and lifetime, would likely be sensitive to the local environment, such as solvent polarity and pH, due to the presence of both acidic (carboxyl) and basic (amino) functional groups. These properties make it a potential candidate for applications in fluorescent sensors or optoelectronic materials.

Ultraviolet-Visible (UV-Vis) Absorption Characteristics

The electronic absorption properties of this compound in the ultraviolet-visible (UV-Vis) region are governed by the π-π* transitions of the aromatic ring and n-π* transitions associated with the non-bonding electrons of the nitrogen and oxygen atoms. The benzene ring and the carboxyl groups constitute the basic chromophore, which is further modified by the presence of the two methylamino auxochromes.

In a related compound, 2-aminoterephthalic acid, the UV-Vis absorption spectrum exhibits characteristic bands related to its electronic structure. researchgate.net The parent compound, terephthalic acid, shows absorption maxima around 240 nm and 280-290 nm. matec-conferences.org The introduction of amino groups, such as the methylamino groups in this compound, is expected to cause a bathochromic (red) shift in these absorption bands. This is due to the electron-donating nature of the amino groups, which extends the conjugated system and lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

When incorporated as a linker into metal-organic frameworks (MOFs), the UV absorption profile can be further altered. For instance, in UiO-66, a MOF often synthesized with terephthalic acid, the absorption spectrum is influenced by the coordination of the carboxylate groups to the metal clusters. matec-conferences.org The functionalization with amino groups is a key strategy for tuning the light absorption properties of these materials, often extending their absorption into the visible range.

Table 1: UV-Vis Absorption Data for Terephthalic Acid and Related Compounds

Compound NameSolvent/StateAbsorption Maxima (λmax)Reference
2-Aminoterephthalic acidSolutionNot specified, spectrum provided researchgate.net
Terephthalic acidNot specified~240 nm, 280-290 nm matec-conferences.org
UiO-66 (Zr-terephthalate)SolidMain emission at 398.5 nm matec-conferences.org

Photoluminescence and Luminescence Sensing Properties

Luminescent metal-organic frameworks (LMOFs) are a class of materials that have garnered significant attention for applications in chemical sensing and optoelectronics. researchwithrutgers.com The luminescence in these materials often originates from the organic linker, the metal center, or charge transfer events between them. Functionalizing the linker, for example by introducing amino groups, is a common strategy to enhance or tune the photoluminescent properties. researchwithrutgers.com

Assemblies of amino-functionalized terephthalic acids, particularly MOFs, have demonstrated significant potential as luminescence-based sensors. A copper-based MOF synthesized with 2-aminoterephthalic acid (a close analogue to the title compound) exhibits blue fluorescence with an emission peak at 430 nm when excited at 330 nm. rsc.org This fluorescence was found to be effectively quenched by the presence of ferric (Fe³⁺) ions in an aqueous solution. rsc.org This quenching effect forms the basis of a sensitive and selective detection method for Fe³⁺. rsc.org Similarly, NH₂–Cu-MOF nanosheets have been developed as fluorescent probes for detecting trinitrophenol (TNP) in water, where the probe's fluorescence is quenched by the analyte. rsc.org

The mechanism for this sensing capability often involves the interaction between the analyte and the functional groups of the MOF. The amino groups on the terephthalic acid linker can act as recognition sites, binding to metal ions or other molecules, which in turn affects the electronic structure and deactivates the luminescent pathways of the framework. The development of LMOFs with tailored linkers like this compound is a promising avenue for creating new and highly selective chemical sensors. researchwithrutgers.com

Table 2: Luminescence Properties and Sensing Applications of Related Amino-Functionalized MOFs

MOF SystemLinkerEmission λmax (Excitation λex)Analyte DetectedDetection LimitReference
Cu-MOF2-Aminoterephthalic acid430 nm (330 nm)Fe³⁺0.5 µM rsc.org
NH₂–Cu-MOF Nanosheets2-Aminoterephthalic acidHigh-intensity emissionTrinitrophenol (TNP)Not specified rsc.org

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction (XRD) is the definitive technique for determining the atomic and molecular structure of a crystalline solid. Both single-crystal and powder XRD methods provide critical insights into the solid-state arrangement of molecules like this compound and its assemblies.

Single Crystal X-ray Diffraction

For example, a cobalt(II) coordination polymer synthesized with 2-aminodiacetic terephthalic acid (adtp⁴⁻), a more complex but related linker, was analyzed by SCXRD. nih.gov The study revealed a polymeric structure where two distinct Co(II) ions are coordinated by the fully deprotonated linker and water molecules, forming distorted octahedral geometries. nih.gov Such detailed structural information is crucial for understanding the material's properties. The analysis provides precise lattice parameters which define the size and shape of the unit cell—the fundamental repeating unit of the crystal.

Table 3: Representative Single-Crystal XRD Data for a Coordination Polymer with a Functionalized Terephthalic Acid Ligand

Parameter{[Co₂(C₁₂H₇NO₈)(H₂O)₂]·1.6H₂O}n
Compound Name Poly[[diaqua{μ₆-2-[bis(carboxylatomethyl)amino]terephthalato}dicobalt(II)] 1.6-hydrate]
Crystal System Triclinic
Space Group P-1
a (Å) 8.8258 (6)
b (Å) 10.1064 (7)
c (Å) 11.2183 (8)
α (°) 89.263 (6)
β (°) 84.868 (6)
γ (°) 73.080 (6)
Volume (ų) 946.31 (11)
Reference nih.gov

Applications in Advanced Materials Science Leveraging 2,5 Bis Methylamino Terephthalic Acid Derivatives

Development of Optoelectronic Materials

Derivatives of 2,5-bis(methylamino)terephthalic acid are gaining attention for their potential in optoelectronic devices due to their intriguing photophysical properties. These properties, such as aggregation-induced emission and intramolecular charge transfer, are critical for the development of next-generation organic light-emitting diodes (OLEDs), sensors, and other optoelectronic components.

Aggregation-Induced Emission (AIE) Characteristics

A notable property of certain derivatives of this compound is aggregation-induced emission (AIE). Unlike many conventional fluorescent dyes that suffer from aggregation-caused quenching (ACQ) in the solid state, AIE-active molecules exhibit enhanced fluorescence upon aggregation. This phenomenon is attributed to the restriction of intramolecular motions (RIM) in the aggregated state, which suppresses non-radiative decay pathways and promotes radiative emission.

For instance, 2,5-bis(diarylamino)terephthalic acid dithioesters, which share the same core structure, have been reported to exhibit efficient orange-to-red emission in the powdered form, while being only faintly fluorescent in solution. This observation of AIE is significant for applications where solid-state emission is crucial, such as in OLEDs. The AIE phenomenon allows for the fabrication of highly emissive solid-state devices without the need for complex host-guest systems to prevent fluorescence quenching.

Charge Transfer Phenomena in Conjugated Systems

The structure of this compound derivatives, with their donor-acceptor (D-A) character, facilitates intramolecular charge transfer (ICT). The methylamino groups act as electron donors, while the terephthalic acid moiety can be functionalized with electron-accepting groups, creating a push-pull system. This ICT is fundamental to the electronic and optical properties of these materials.

In the case of 2,5-bis(diarylamino)terephthalic acid dithioesters, absorption spectra have shown bands corresponding to the ICT from the diarylamino donor to the organosulfanylcarbonyl acceptor groups. The efficiency of this charge transfer can be tuned by modifying the donor and acceptor strengths, as well as the nature of the conjugated bridge, which in turn influences the emission color and quantum yield of the material. Understanding and controlling these charge transfer phenomena are key to designing materials with specific optoelectronic properties.

Fabrication of Semiconducting Organic Thin Films

While specific research on the fabrication of semiconducting thin films from this compound is not extensively documented, the broader class of organic semiconductors to which its derivatives belong is widely used in thin-film devices. Organic semiconductors can be processed into thin films using various techniques, including vacuum deposition and solution-based methods like spin-coating. These thin films are the active layers in a range of electronic devices, such as organic field-effect transistors (OFETs) and organic photovoltaic cells (OPVs).

The performance of these devices is highly dependent on the molecular packing and morphology of the organic thin film. The presence of functional groups, such as the methylamino and carboxylic acid groups in this compound, can influence intermolecular interactions and, consequently, the thin-film structure. The ability to form ordered structures, such as crystalline domains, is often crucial for achieving high charge carrier mobility in organic semiconductors. Further research into the thin-film forming properties of this compound derivatives is needed to fully assess their potential in this area.

Chemical Sensing Platforms

The functional groups present in this compound make it an attractive ligand for the construction of chemical sensing platforms, particularly in the form of Metal-Organic Frameworks (MOFs).

Metal-Organic Frameworks (MOFs) as Sensor Components

Metal-Organic Frameworks are crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. The choice of the organic linker is crucial in determining the properties of the resulting MOF, including its pore size, shape, and functionality. The carboxylic acid groups of this compound can coordinate with metal ions to form the framework structure, while the methylamino groups can be exposed within the pores, acting as active sites for sensing.

Although direct use of this compound in MOF sensors is an emerging area, the closely related 2,5-diaminoterephthalic acid has been successfully employed as a linker to create fluorescent MOFs for chemical sensing. These MOFs exhibit high sensitivity and selectivity towards specific analytes due to the specific interactions between the analyte and the functionalized pores of the MOF.

Detection Mechanisms for Specific Analytes

The detection of analytes by MOFs based on functionalized terephthalic acid derivatives can occur through various mechanisms, primarily involving changes in the fluorescence of the framework upon interaction with the target molecule.

One common mechanism is fluorescence quenching . For example, MOFs constructed with 2,5-diaminoterephthalic acid have been shown to detect metal ions like Cu²⁺. The amino groups within the MOF pores can coordinate with the Cu²⁺ ions, leading to a quenching of the MOF's intrinsic fluorescence. This change in fluorescence intensity can be correlated to the concentration of the analyte.

Another mechanism is based on electrostatic interactions . A zirconium-based MOF using the 2,5-diaminoterephthalic acid linker has been developed for the selective detection of sodium dodecyl sulfate (SDS). The sensing mechanism is attributed to the electrostatic interaction between the amino groups of the linker and the sulfate group of SDS, which leads to a "turn-on" fluorescence response.

Furthermore, energy transfer processes can also be utilized for detection. The same zirconium-based MOF demonstrated a "turn-off" fluorescence response for the detection of vitamin B12, which is explained by an energy transfer from the MOF to the vitamin B12 molecule.

Polymeric Materials and Composites

The bifunctional nature of this compound makes it a candidate monomer for the synthesis of novel polymers with tailored properties. Its rigid terephthalic acid backbone combined with the hydrogen-bonding capability of the methylamino groups can be exploited to create polymers with unique thermal and mechanical characteristics.

Polycondensation is a type of step-growth polymerization in which monomers react to form larger structural units while releasing smaller molecules such as water. For a molecule to act as a monomer in such reactions, it must possess at least two reactive functional groups. This compound is a versatile monomer candidate as it contains both carboxylic acid and secondary amine groups.

Polyester (B1180765) Synthesis: The two carboxylic acid (-COOH) groups on the terephthalic acid backbone can react with diols (compounds with two hydroxyl or -OH groups) through a process called esterification to form polyesters. This reaction typically requires high temperatures and the removal of water to proceed to completion. The resulting polyester would feature a repeating unit where the terephthalic acid derivative is linked to the diol via ester bonds (-COO-). The general industrial process for polyester synthesis, such as for Poly(ethylene terephthalate) (PET), involves either the transesterification of a dialkyl terephthalate (B1205515) ester with a diol or the direct esterification of terephthalic acid with a diol. google.comnih.gov

Polyamide Synthesis: The presence of two methylamino (-NHCH₃) groups allows this compound to function as a diamine monomer. It can react with dicarboxylic acids or their more reactive derivatives (like diacid chlorides) to form polyamides. Polyamides are characterized by the repeating amide linkage (-CONH-), which is the same bond found in proteins. The synthesis of polyamides can be achieved through various methods, including low-temperature solution polymerization or interfacial polycondensation. nih.govresearchgate.net The hydrogen bonds between these amide linkages contribute significantly to the high strength and thermal stability of polyamides like Kevlar® and Nomex®. researchgate.net

The table below illustrates the potential polycondensation reactions involving this compound.

Polymer TypeThis compound acts as:Required Co-monomerExample Co-monomerResulting Linkage
PolyesterDiacidDiolEthylene (B1197577) GlycolEster (-COO-)
PolyamideDiamineDicarboxylic AcidAdipic AcidAmide (-CONH-)

The physical and chemical properties of a polymer are intrinsically linked to its molecular structure. uomustansiriyah.edu.iqsemanticscholar.org For polymers derived from this compound, several key structural features would be expected to influence their macroscopic properties.

Rigidity and Thermal Stability: The central benzene (B151609) ring is a rigid structure. Incorporating this aromatic ring into the polymer backbone generally leads to materials with high glass transition temperatures (Tg) and melting points (Tm), as well as enhanced thermal stability. scribd.com

Intermolecular Forces: The methylamino groups can participate in hydrogen bonding. In polyamides derived from this monomer (where it acts as the diamine component), the N-H bond of the resulting amide linkage would be a strong hydrogen bond donor. These intermolecular forces lead to strong chain-chain interactions, which typically result in high tensile strength and modulus. researchgate.net

Solubility and Processability: The introduction of pendent groups or flexible chains can improve the solubility and processability of otherwise rigid polymers. While the methyl groups are small, the presence of the amino functionality could alter the polymer's polarity and solubility in specific solvents compared to unsubstituted terephthalate-based polymers.

The following table provides a hypothetical comparison of expected properties based on structural differences between PET and a potential polymer synthesized from this compound and ethylene glycol.

PropertyPoly(ethylene terephthalate) (PET)Hypothetical Poly(ethylene 2,5-bis(methylamino)terephthalate)Rationale for Difference
Backbone Rigidity High (due to benzene ring)High (due to benzene ring)Both polymers share the rigid terephthalic core.
Intermolecular Forces Dipole-dipoleDipole-dipole and potential Hydrogen BondingThe N-H groups introduce the possibility of hydrogen bonding, leading to stronger intermolecular attraction.
Expected Tg ~70-80 °CPotentially HigherStronger intermolecular forces would restrict chain mobility, increasing the glass transition temperature.
Expected Solubility Soluble in phenols, hexafluoroisopropanolPotentially alteredThe polar amino groups might increase solubility in polar protic solvents.

Corrosion Inhibition Mechanisms as a Material Component

Organic compounds containing heteroatoms (such as nitrogen and oxygen), multiple bonds, and aromatic rings are often effective corrosion inhibitors. researchgate.net They function by adsorbing onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment. chemrevlett.com this compound possesses several structural features that make it a promising candidate for corrosion inhibition.

The primary mechanisms by which such a molecule could inhibit corrosion include:

Adsorption: The molecule can adsorb onto the metal surface. This adsorption can be physical (physisorption), resulting from electrostatic interactions, or chemical (chemisorption), involving the sharing of electrons between the inhibitor molecule and the metal surface to form a coordinate-type bond. chemrevlett.com

Film Formation: The adsorbed inhibitor molecules form a thin, protective film on the metal surface. This film acts as a barrier, blocking the active sites for corrosion and preventing corrosive species (like Cl⁻, O₂, H⁺) from reaching the metal.

The specific functional groups in this compound would play distinct roles in this process:

Nitrogen and Oxygen Atoms: The lone pairs of electrons on the nitrogen atoms of the methylamino groups and the oxygen atoms of the carboxyl groups can be shared with the vacant d-orbitals of metal atoms (like iron), leading to strong chemisorption.

Aromatic Ring: The π-electrons of the benzene ring can also interact with the metal surface, further strengthening the adsorption of the molecule.

Carboxylic Acid Groups: The carboxyl groups can also serve as anchoring points to the metal surface, potentially chelating with metal ions.

The effectiveness of an inhibitor often increases with its concentration until a full protective monolayer is formed on the surface. mdpi.com The mode of adsorption—whether it involves physical, chemical, or a combination of both interactions—can be inferred from thermodynamic parameters like the Gibbs free energy of adsorption. chemrevlett.com

Future Research Directions and Emerging Paradigms for 2,5 Bis Methylamino Terephthalic Acid

Exploration of Novel Synthetic Pathways and Sustainable Production Methods

The future production of 2,5-bis(methylamino)terephthalic acid is geared towards more sustainable and efficient synthetic methodologies. Current research is pivoting away from traditional, often harsh, chemical processes to greener alternatives that minimize environmental impact and improve economic viability.

One promising avenue is the development of environmentally friendly oxidation processes. A patented method highlights a reaction that avoids the formation of over-oxidized byproducts by using hydrogen peroxide as an oxidant, which subsequently converts to water. researchgate.net This approach represents a significant step towards an economy-friendly and environmentally sound synthesis of 2,5-di(substituted)arylamino terephthalic acids. researchgate.net

Furthermore, the broader field of terephthalic acid synthesis is seeing a shift towards bio-based feedstocks. rsc.org Researchers are exploring pathways to produce terephthalic acid and its derivatives from renewable resources like methane (B114726), which can be derived from biogas. acs.org One such route involves the cycloaddition of propiolic acid with isoprene, followed by a one-pot cascade oxidation to yield terephthalic acid. acs.org Another innovative approach utilizes the Diels-Alder reaction between ethylene (B1197577) and oxidized derivatives of 5-hydroxymethylfurfural, a chemical derivable from biomass, to create a pathway for 100% biomass-derived polyethylene (B3416737) terephthalate (B1205515) (PET). pnas.orgnih.gov These advancements in producing the parent terephthalic acid molecule from renewable sources lay the groundwork for the sustainable synthesis of its derivatives, including this compound. rsc.org

A comparative analysis of different production routes for terephthalic acid reveals that bio-routes can be highly competitive, particularly when utilizing organic waste streams as raw materials. rsc.org The development of greener spray processes for terephthalic acid production, which can yield high-purity products in a single step, also presents a potential future for the manufacturing of its derivatives. acs.org These processes can reduce the need for subsequent purification steps, like hydrogenation, which are common in conventional methods. acs.org

Synthetic Approach Key Features Potential Advantages Relevant Research Findings
Green Oxidation Utilizes hydrogen peroxide as an oxidant.Environmentally friendly with water as a byproduct, avoids over-oxidation.A patented method demonstrates an economical and eco-friendly process for 2,5-di(substituted)arylamino terephthalic acids. researchgate.net
Bio-based Feedstocks Employs renewable resources like methane or biomass-derived chemicals.Reduces reliance on fossil fuels, potential for carbon-neutral processes.Routes from methane via propiolic acid and isoprene, and from biomass-derived HMF derivatives have been established for terephthalic acid. acs.orgpnas.orgnih.gov
Greener Spray Process Single-step synthesis at elevated temperature and pressure.High-purity product without the need for extensive purification, more sustainable.A spray process for high-purity terephthalic acid has been developed as a greener alternative to conventional methods. acs.org

Advanced Functionalization and Post-Synthetic Modification Strategies

The functional groups of this compound, namely the amino and carboxylic acid moieties, are ripe for advanced functionalization and post-synthetic modification (PSM). These strategies are crucial for tailoring the properties of materials derived from this compound, particularly in the context of metal-organic frameworks (MOFs).

PSM allows for the chemical alteration of a pre-synthesized MOF, enabling the introduction of new functionalities that might not be compatible with the initial MOF synthesis conditions. nih.govacs.org For MOFs constructed with linkers like this compound, the methylamino groups serve as ideal sites for a variety of covalent modifications. rsc.orgrsc.org

One common PSM technique is the reaction of the amino groups with other molecules. For instance, a Schiff base reaction can be established between the amino group within a MOF and an aldehyde group, leading to new functionalities. nih.gov This has been demonstrated in UiO-66-NH2, a MOF with an amino-functionalized linker, which was modified with 2-(methylthio)benzaldehyde (B1584264) to create a sulfur-containing MOF with enhanced sensing capabilities for mercury (II) ions. nih.gov The introduction of these new active sites through PSM can significantly improve the selectivity and sensitivity of the material. nih.gov

Peptide coupling reagents also offer a mild and effective method for the covalent attachment of molecules, including drugs and biomolecules, to amino-tagged MOFs at room temperature. rsc.org This approach is particularly valuable for modifying MOFs with moderate chemical stability. rsc.org The ability to functionalize the amino groups of the linker within the MOF structure opens up possibilities for creating highly specific catalysts, sensors, and drug delivery systems. rsc.org

The functionalization is not limited to the amino groups. The carboxylic acid groups can also be targeted. Metallaphotoredox catalysis has emerged as a powerful tool for the functionalization of both aliphatic and aromatic carboxylic acids, allowing for transformations such as alkylation, arylation, and amination. princeton.eduacs.org

Modification Strategy Target Functional Group Reagents/Methods Outcome and Potential Applications
Schiff Base Reaction Amino GroupAldehydesIntroduction of new functional moieties, enhanced sensing capabilities for specific ions. nih.gov
Peptide Coupling Amino GroupCarboxylic acids, peptide coupling reagentsCovalent attachment of biomolecules, development of drug delivery systems and biocatalysts. rsc.org
Metallaphotoredox Catalysis Carboxylic Acid GroupMetal catalysts (e.g., nickel, copper), lightAlkylation, arylation, amination, creating diverse molecular structures. princeton.eduacs.org

Computational Design and Rational Prediction of New Material Properties

The vast chemical space offered by compounds like this compound necessitates the use of computational tools for the rational design and prediction of new material properties. Computational modeling is instrumental in guiding experimental efforts by providing insights into structure-property relationships before synthesis. researchgate.netacs.org

For materials like MOFs, computational methods can predict key characteristics such as porosity, stability, and electronic properties based on the choice of the organic linker and metal node. nih.govnih.gov Time-dependent density functional theory (TD-DFT) calculations, for example, can be used to understand the photophysics of functionalized terephthalic acid derivatives. acs.org Such studies can reveal how the position and nature of functional groups influence the electronic structure and excited-state dynamics, which is crucial for applications in sensing and light-emitting devices. acs.org

Machine learning (ML) is also emerging as a powerful paradigm in materials design. nih.gov ML models can be trained on existing materials data to predict the properties of new, hypothetical materials. For instance, an ML tool has been developed to predict the guest accessibility of MOFs based solely on the chemical properties of their constituent metal and organic linker. nih.gov This allows researchers to prioritize synthetic targets with a higher likelihood of yielding porous materials. nih.gov Furthermore, AI agents are being developed that can combine information from scientific literature with physics-informed models to suggest new MOF candidates with desired properties, such as a low band gap, and evaluate their chemical feasibility on the fly. youtube.com

The goals of computational modeling in this context are multifaceted:

Understanding Structure and Reactivity: Elucidating how the structure of materials derived from this compound, and any subsequent modifications, relate to their chemical reactivity. acs.org

Modeling Reaction Mechanisms: Investigating the energetics and dynamics of chemical reactions at the catalytic sites within these materials. acs.org

Discovering Structure-Function Relationships: Identifying the underlying principles that govern the material's performance to guide the discovery of new and improved materials. acs.org

Predicting Novel Materials: Proposing new materials with superior properties for specific applications. acs.org

Computational Method Predicted Properties Significance for this compound
Time-Dependent Density Functional Theory (TD-DFT) Photophysical properties, electronic structure, excited-state dynamics.Understanding and designing materials for light-driven applications like sensing and photocatalysis. acs.org
Machine Learning (ML) Models Porosity, guest accessibility, band gap.Accelerating the discovery of new materials by predicting properties before synthesis, prioritizing experimental efforts. nih.govyoutube.com
Quantum Mechanics/Molecular Mechanics (QM/MM) Reaction energetics, catalytic mechanisms.Providing detailed insights into the chemical processes occurring within materials, aiding in the design of efficient catalysts. researchgate.net

Integration into Hybrid Organic-Inorganic Materials

This compound is an ideal candidate for integration into hybrid organic-inorganic materials, most notably metal-organic frameworks (MOFs). mdpi.com These materials are constructed from organic linkers, such as this compound, and inorganic metal nodes, forming a crystalline, porous structure. mdpi.com The properties of the resulting MOF are highly tunable and depend on the choice of both the organic and inorganic components. researchgate.net

The synthesis of MOFs using aminoterephthalic acid derivatives has been shown to yield materials with interesting properties. For example, amino-functionalized MOFs have been synthesized with various metal centers, including magnesium, cobalt, and strontium, resulting in different structural motifs and adsorption properties. rsc.org The presence of the amino groups can lead to enhanced CO2 adsorption selectivity. rsc.org

The methylamino groups in this compound can play a crucial role in the properties of the resulting hybrid material. These groups can act as Lewis base sites, influencing the material's interaction with guest molecules. acs.org Furthermore, the functionalization of the terephthalic acid linker can impact the morphology and particle size of the synthesized MOF. rsc.org

The integration of this compound into hybrid materials is not limited to MOFs. It can also be used in the formation of other coordination polymers and as a component in polymer composites. For instance, terephthalic acid-based compounds are used in the synthesis of polyesters like polyethylene terephthalate (PET). chemicalbook.com The functional groups on the terephthalic acid backbone can be leveraged to create polymers with tailored properties.

The development of hybrid materials using this linker can also benefit from novel synthetic techniques. For example, interfacial synthesis methods have been used to create silver-terephthalate MOFs with controlled morphology and antibacterial activity. rsc.org

Hybrid Material Type Role of this compound Potential Properties and Applications
Metal-Organic Frameworks (MOFs) Organic linker connecting metal nodes.High porosity, tunable properties, applications in gas storage and separation, catalysis, and sensing. rsc.orgacs.orgrsc.org
Coordination Polymers Ligand coordinating to metal centers.Diverse structural architectures, potential for luminescent and magnetic materials. mdpi.com
Polymer Composites Monomer or functional additive.Enhanced thermal stability, chemical resistance, and specific functionalities in polymers. researchgate.net

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